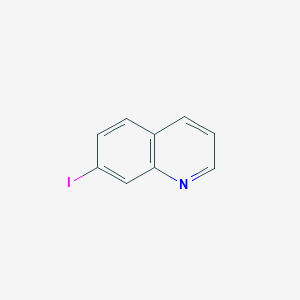

7-Iodoquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 7-Iodoquinoline and its derivatives has been a subject of interest in many studies . Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the synthesis of quinoline derivatives . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed for the construction and functionalization of quinoline . A study reported the synthesis of 7-chloroquinoline derivatives using mixed lithium-magnesium reagents .Molecular Structure Analysis

The molecular structure of 7-Iodoquinoline is characterized by an InChI code: 1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H . The structure can be viewed using specific software .Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Iodoquinoline, are known to undergo various chemical reactions. They can form salts with acids and undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

7-Iodoquinoline is a brown liquid . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in the field of medicinal chemistry . Quinoline is a vital scaffold for leads in drug discovery .

2. Antimicrobial Activity

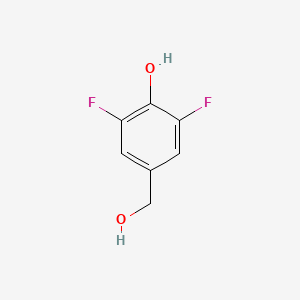

A study presents the design and synthesis of a novel family of carboxy-quinolines containing an iodine atom. The compounds were produced utilizing a one-pot, two-component technique, with trifluoroacetic acid serving as an efficient catalyst . These carboxy-quinoline derivatives bearing an iodine atom have shown interesting antimicrobial activity against S. epidermidis, K. pneumonie and C. parapsilosis .

3. Synthesis of Biologically and Pharmaceutically Active Compounds

Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

4. Antimicrobial Activity of Iodo-Quinoline Derivatives

6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . This approach offers advantages such as rapid response times, cost-effective catalysts, high product yields and efficient purification procedures . These iodo-quinoline derivatives have shown interesting antimicrobial activity against S. epidermidis, K. pneumonie and C. parapsilosis .

5. Synthesis of 7-Chloroquinoline Derivatives

The exchange of 7-chloro-4-iodoquinoline with i-PrMgCl·LiCl is highly efficient and selectively yields exclusively organo-magnesium species . Subsequent quenching with different electrophiles yields the corresponding 4-functionalized quinoline derivatives .

6. Treatment of Amebiasis

Iodoquinol, a derivative of quinoline, is used in the treatment of amebiasis . It is used as a follow-up after a tissue amebicide (oral metronidazole or oral tinidazole) for the treatment of intestinal amebiasis and amebic liver abscess .

Safety And Hazards

When handling 7-Iodoquinoline, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYITFZDKHVMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626708 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodoquinoline | |

CAS RN |

25334-12-7 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

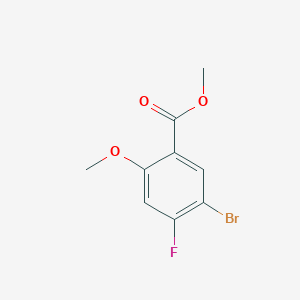

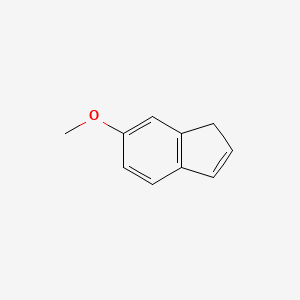

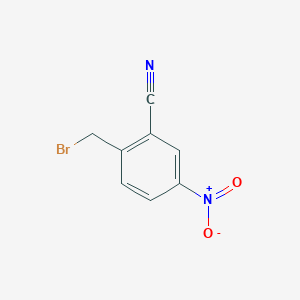

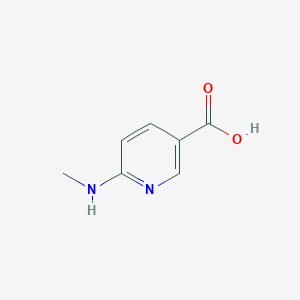

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)

![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)

![N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B1602982.png)

![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)